molecular formula C48H52O4P2 B3419109 (R)-Xyl-Garphos CAS No. 1365531-89-0

(R)-Xyl-Garphos

Cat. No.: B3419109
CAS No.: 1365531-89-0
M. Wt: 754.9 g/mol
InChI Key: IDNKFBDRZBLTFQ-UHFFFAOYSA-N
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Description

®-Xyl-Garphos is a chiral phosphine ligand used in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in organic chemistry. The compound’s structure includes a phosphine group attached to a chiral xylitol-derived backbone, which contributes to its unique properties and effectiveness in catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Xyl-Garphos typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available xylitol.

    Functionalization: Xylitol undergoes selective functionalization to introduce the necessary functional groups for subsequent reactions.

    Phosphine Introduction: The key step involves the introduction of the phosphine group. This is usually achieved through a reaction with a suitable phosphine precursor under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-Xyl-Garphos in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-Xyl-Garphos may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis procedures to produce larger quantities.

    Optimization: Optimizing reaction conditions to maximize yield and minimize costs.

    Automation: Utilizing automated systems for precise control over reaction parameters and efficient handling of materials.

Chemical Reactions Analysis

Types of Reactions

®-Xyl-Garphos participates in various types of reactions, including:

    Oxidation: It can undergo oxidation reactions, often facilitated by transition metal catalysts.

    Reduction: The compound can also be involved in reduction reactions, where it acts as a ligand to stabilize the catalytic species.

    Substitution: ®-Xyl-Garphos can participate in substitution reactions, particularly in the formation of new carbon-phosphorus bonds.

Common Reagents and Conditions

    Oxidation Reactions: Common reagents include oxidizing agents such as hydrogen peroxide or molecular oxygen, often in the presence of a metal catalyst like palladium or platinum.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, typically under inert atmosphere conditions.

    Substitution Reactions: These reactions often involve nucleophiles or electrophiles, with conditions tailored to the specific substitution being targeted.

Major Products

The major products formed from reactions involving ®-Xyl-Garphos depend on the specific reaction type. For example:

    Oxidation: Products may include oxidized phosphine derivatives.

    Reduction: Reduced forms of the starting materials or intermediates.

    Substitution: New phosphine-containing compounds with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-Xyl-Garphos is widely used in asymmetric catalysis. It is particularly effective in:

    Hydrogenation Reactions: Providing high enantioselectivity in the hydrogenation of prochiral substrates.

    Cross-Coupling Reactions: Facilitating the formation of carbon-carbon bonds with high stereocontrol.

Biology

In biological research, ®-Xyl-Garphos is used to:

    Synthesize Chiral Molecules: Important for studying biological processes and developing pharmaceuticals.

    Investigate Enzyme Mechanisms: By mimicking enzyme active sites, it helps in understanding enzyme catalysis.

Medicine

In medicine, the compound’s applications include:

    Drug Development: Used in the synthesis of chiral drugs with improved efficacy and reduced side effects.

    Diagnostic Tools: Employed in the development of diagnostic agents that require high enantioselectivity.

Industry

In the industrial sector, ®-Xyl-Garphos is used for:

    Production of Fine Chemicals: Enabling the synthesis of high-value chemicals with precise stereochemistry.

    Material Science: Contributing to the development of new materials with specific properties.

Mechanism of Action

®-Xyl-Garphos exerts its effects through its role as a ligand in catalytic processes. The mechanism involves:

    Coordination to Metal Centers: The phosphine group coordinates to metal centers, forming a complex.

    Inducing Chirality: The chiral backbone of ®-Xyl-Garphos induces chirality in the metal complex, which is then transferred to the substrate during the reaction.

    Stabilizing Transition States: The ligand stabilizes transition states, lowering the activation energy and increasing reaction rates.

Comparison with Similar Compounds

Similar Compounds

    (S)-Xyl-Garphos: The enantiomer of ®-Xyl-Garphos, used in similar applications but with opposite chirality.

    BINAP: Another chiral phosphine ligand, widely used in asymmetric catalysis.

    DIPAMP: A chiral phosphine ligand known for its use in hydrogenation reactions.

Uniqueness

®-Xyl-Garphos is unique due to its:

    High Enantioselectivity: It provides superior enantioselectivity in many catalytic reactions compared to other ligands.

    Versatility: Effective in a wide range of reactions, making it a versatile tool in synthetic chemistry.

    Stability: Exhibits good stability under various reaction conditions, enhancing its practical utility.

Properties

IUPAC Name

[2-[2-bis(3,5-dimethylphenyl)phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-bis(3,5-dimethylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H52O4P2/c1-29-13-30(2)18-39(17-29)53(40-19-31(3)14-32(4)20-40)45-27-37(49-9)25-43(51-11)47(45)48-44(52-12)26-38(50-10)28-46(48)54(41-21-33(5)15-34(6)22-41)42-23-35(7)16-36(8)24-42/h13-28H,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNKFBDRZBLTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3C4=C(C=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H52O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301114691
Record name 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301114691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

754.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365531-90-3, 1365531-89-0
Record name 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365531-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301114691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxy-)-1,1'-biphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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